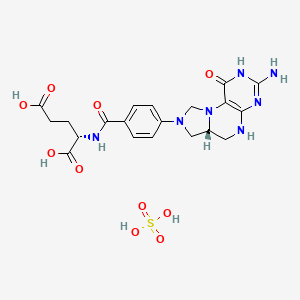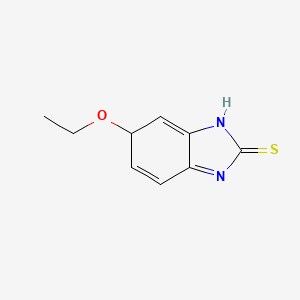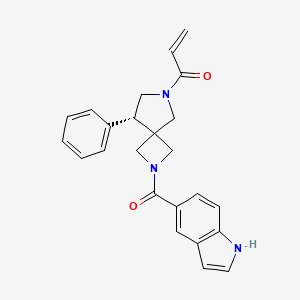
ZL-12A probe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ZL-12A probe is a stereoprobe that promotes the degradation of the transcription factor IIH (TFIIH) helicase excision repair cross-complementation group 3 (ERCC3). It achieves this by covalently modifying the cysteine residue at position 342 (C342) of ERCC3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ZL-12A probe involves multiple steps, starting with the preparation of the core spirocycle acrylamide structure. The key steps include:
- Formation of the spirocycle core through a cyclization reaction.
- Introduction of the acrylamide group via a nucleophilic substitution reaction.
- Final modifications to introduce the functional groups necessary for ERCC3 binding and degradation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
ZL-12A probe primarily undergoes covalent modification reactions. The key reaction it participates in is the covalent modification of the cysteine residue at position 342 of ERCC3 .
Common Reagents and Conditions
Reagents: The synthesis and reactions involving this compound typically use reagents such as acrylamide derivatives, nucleophiles, and various solvents.
Major Products
The major product formed from the reaction of this compound with ERCC3 is the covalently modified ERCC3 protein, which leads to its degradation .
Aplicaciones Científicas De Investigación
ZL-12A probe has a wide range of applications in scientific research:
Chemistry: It is used to study covalent modification reactions and protein degradation mechanisms.
Biology: Researchers use it to investigate the role of ERCC3 in DNA repair and transcription.
Industry: This compound can be used in the development of diagnostic tools and assays for studying protein interactions and functions
Mecanismo De Acción
The mechanism of action of ZL-12A probe involves the covalent modification of the cysteine residue at position 342 of ERCC3. This modification leads to the degradation of ERCC3, a component of the TFIIH complex involved in DNA repair and transcription. By degrading ERCC3, this compound disrupts the function of the TFIIH complex, providing insights into the role of this protein in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
ZL-12B probe: Another stereoprobe with similar degradation activity but different target specificity.
ZL-13A probe: A compound with a similar spirocycle acrylamide structure but targets a different protein.
ERCC3 inhibitors: Other compounds that inhibit ERCC3 function through non-covalent interactions
Uniqueness
ZL-12A probe is unique due to its specific covalent modification of the cysteine residue at position 342 of ERCC3, leading to targeted degradation. This specificity and mechanism of action distinguish it from other ERCC3 inhibitors and similar compounds .
Propiedades
Fórmula molecular |
C24H23N3O2 |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
1-[(5S)-2-(1H-indole-5-carbonyl)-5-phenyl-2,7-diazaspiro[3.4]octan-7-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H23N3O2/c1-2-22(28)26-13-20(17-6-4-3-5-7-17)24(14-26)15-27(16-24)23(29)19-8-9-21-18(12-19)10-11-25-21/h2-12,20,25H,1,13-16H2/t20-/m0/s1 |
Clave InChI |
MYXSQZUOVQVGCH-FQEVSTJZSA-N |
SMILES isomérico |
C=CC(=O)N1C[C@H](C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |
SMILES canónico |
C=CC(=O)N1CC(C2(C1)CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
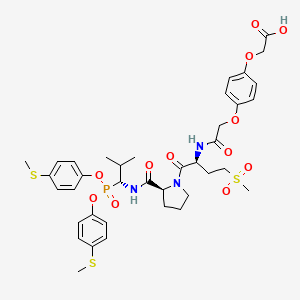
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
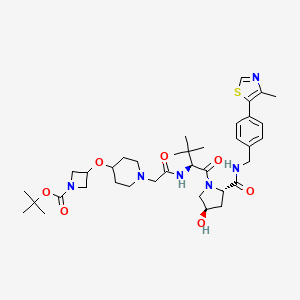
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)

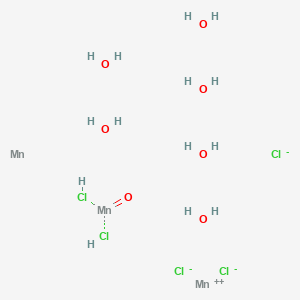
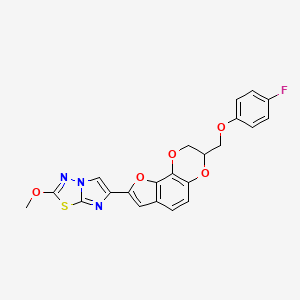
![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)



